Phenyl 3,3-diphenylprop-2-enoate
Description
Phenyl 3,3-diphenylprop-2-enoate is an ester derivative of 3,3-diphenylprop-2-enoic acid, where the phenyl group replaces the hydroxyl hydrogen of the carboxylic acid. These analogs are primarily used as ultraviolet (UV) filters in cosmetics, stabilizers, or intermediates in organic synthesis . The phenyl ester’s unique aromatic substituent may influence its photostability, solubility, and environmental persistence compared to its alkyl or cyano-substituted counterparts.
Properties
CAS No. |
5472-00-4 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
phenyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H16O2/c22-21(23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H |
InChI Key |
STGOLAFJMXBRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3,3-diphenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylprop-2-enoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Phenyl 3,3-diphenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which phenyl 3,3-diphenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl groups can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key structural and physicochemical properties of phenyl 3,3-diphenylprop-2-enoate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS No. | Key Applications |
|---|---|---|---|---|---|
| This compound* | C21H16O2 | 300.36 | Phenyl ester | Not specified | Likely UV filter/stabilizer (inferred) |
| Ethyl 3,3-diphenylprop-2-enoate | C17H16O2 | 252.31 | Ethyl ester | 17792-17-5 | Intermediate in organic synthesis |
| 2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (Octocrylene) | C24H27NO2 | 361.48 | 2-ethylhexyl ester, cyano group | 6197-30-4 | UV filter in sunscreens |
| tert-Butyl 3,3-diphenylprop-2-enoate | C19H20O2 | 280.36 | tert-Butyl ester | 83759-73-3 | Potential polymer stabilizer |
| 2-(Diethylamino)ethyl 3,3-diphenylprop-2-enoate | C21H25NO2 | 323.43 | Aminoethyl ester | 101952-46-9 | Pharmaceutical intermediate |
Functional Group Impact on Properties
- Octocrylene: The 2-ethylhexyl ester and cyano group enhance lipophilicity, making it effective in sunscreen formulations for skin adhesion and UVB absorption . Its molecular weight (361.48 g/mol) contributes to its persistence in marine environments, as evidenced by its detection in dolphin blubber at concentrations up to 108 ng·g⁻¹ .
- tert-Butyl 3,3-diphenylprop-2-enoate: The tert-butyl group may improve thermal stability, suggesting utility in polymer or material science applications .
- This compound: The phenyl ester’s aromaticity could reduce solubility in aqueous environments but enhance UV absorption in the UVA/UVB range, similar to benzophenone derivatives .
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